molecular formula C22H30 B155964 1,1-Bis(p-isobutylphenyl)ethane CAS No. 102120-87-6

1,1-Bis(p-isobutylphenyl)ethane

Cat. No.: B155964
CAS No.: 102120-87-6
M. Wt: 294.5 g/mol
InChI Key: ZBIVAPCIGWNIEH-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry and Materials Science

In the realm of organic chemistry, 1,1-Bis(p-isobutylphenyl)ethane is most famously recognized as a key intermediate in certain synthetic routes to Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID). smolecule.com Specifically, it serves as a precursor to p-isobutylstyrene, which is then converted to Ibuprofen. smolecule.com This role, though often as an impurity in the final drug product, underscores its importance in industrial pharmaceutical synthesis. nih.govchemicalbook.com The synthesis of this compound itself is a classic example of a Friedel-Crafts reaction, a cornerstone of organic synthesis, typically involving the reaction of isobutylbenzene (B155976) with acetaldehyde (B116499) in the presence of an acid catalyst.

Beyond its role in pharmaceuticals, the molecular architecture of this compound suggests potential applications in materials science. The presence of two phenyl rings provides a rigid backbone, while the isobutyl groups contribute to its high hydrophobicity. This combination of properties makes it a candidate for inclusion in polymer matrices to enhance thermal stability and modify mechanical properties. While specific research on this compound as a monomer is not extensively documented, the broader class of diarylethanes is explored for creating polymers with unique characteristics. The structural similarity to compounds like 1,2-bis(vinylphenyl)ethane, which is used as a crosslinking agent in thermosetting polymers, hints at the potential for developing novel polymers from derivatives of this compound.

Historical Trajectories of Research Involving the Compound

The research history of this compound is intrinsically linked to the development of synthetic routes for Ibuprofen. The initial synthesis of Ibuprofen by the Boots Company in the 1960s did not involve this specific intermediate. However, subsequent process optimization and the development of alternative synthetic pathways, such as the BHC (Boots-Hoechst-Celanese) process, brought intermediates like this compound to the forefront. These later processes were often developed to be more efficient and generate less waste.

The study of Friedel-Crafts reactions, which underpins the synthesis of this compound, has a much longer history, dating back to the work of Charles Friedel and James Crafts in 1877. The application of this reaction to produce a wide array of alkylated and acylated aromatic compounds has been a continuous area of research, with the synthesis of this compound being a specific industrial application of this foundational chemical transformation.

Current Research Frontiers and Unaddressed Challenges

Current research involving this compound and its analogs is multifaceted. In the context of Ibuprofen synthesis, the focus remains on developing greener and more efficient catalytic systems to produce this intermediate and its subsequent conversion products. This includes exploring novel catalysts that can be easily recovered and reused, minimizing environmental impact.

A significant unaddressed challenge is the full exploration of this compound's potential in materials science. While its hydrophobic nature and structural rigidity are recognized, there is a lack of dedicated research on its incorporation into polymers and the resulting material properties. Future research could focus on the synthesis of functionalized derivatives of this compound that can be polymerized or used as additives to create high-performance plastics, resins, or coatings. For instance, introducing polymerizable groups onto the phenyl rings could open pathways to new classes of polymers with tailored thermal and mechanical properties.

Another frontier lies in the investigation of the biological activities of this compound itself, beyond its role as a pharmaceutical intermediate. As an impurity in a widely consumed drug, understanding its own metabolic fate and any potential biological interactions is of interest.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpropyl)-4-[1-[4-(2-methylpropyl)phenyl]ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30/c1-16(2)14-19-6-10-21(11-7-19)18(5)22-12-8-20(9-13-22)15-17(3)4/h6-13,16-18H,14-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIVAPCIGWNIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144655
Record name 1,1-Bis(p-isobutylphenyl)ethane
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Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102120-87-6
Record name 1,1-Bis(p-isobutylphenyl)ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102120876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Bis(p-isobutylphenyl)ethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-BIS(P-ISOBUTYLPHENYL)ETHANE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS0AT8J46G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Advanced Synthetic Methodologies and Mechanistic Investigations of 1,1 Bis P Isobutylphenyl Ethane

Catalytic Approaches for Targeted Synthesis

The primary route for synthesizing 1,1-Bis(p-isobutylphenyl)ethane is the Friedel-Crafts alkylation reaction. This process involves the electrophilic substitution of two molecules of isobutylbenzene (B155976) onto a two-carbon electrophile, typically derived from reagents like acetaldehyde (B116499) or 1,1-dichloroethane (B41102). The efficiency and selectivity of this transformation are heavily reliant on the choice of catalyst.

Homogeneous Catalysis for C-C Bond Formation

Homogeneous catalysis for this synthesis traditionally employs strong Lewis acids that can operate in the liquid phase. etsu.edumt.com These catalysts are crucial for generating a potent electrophile from the alkylating agent.

Mechanism with Lewis Acids: In a typical process using an alkyl halide like 1,1-dichloroethane and a catalyst such as aluminum chloride (AlCl₃), the reaction proceeds in steps:

The Lewis acid coordinates to a halogen on the alkyl halide, making it a better leaving group. masterorganicchemistry.combyjus.com

This facilitates the formation of a carbocation or a highly polarized catalyst-substrate complex. mt.commasterorganicchemistry.com

The electron-rich isobutylbenzene ring then acts as a nucleophile, attacking the electrophilic carbon.

After the first substitution, the process repeats with a second molecule of isobutylbenzene to form the final 1,1-diarylalkane structure.

Common homogeneous catalysts include AlCl₃, FeCl₃, and other metal halides. byjus.com More contemporary systems may utilize metal triflates, which have been studied for related acylation reactions and offer potential for alkylations under different conditions. nih.govacs.org A significant drawback of traditional Friedel-Crafts alkylation is the potential for polyalkylation, as the product can be more reactive than the starting material. youtube.com

Modern strategies for forming 1,1-diarylalkane structures also include nickel-catalyzed three-component reactions involving unactivated alkenes, aryl halides, and aryl boronic acids, which provide a modular and regioselective route to these motifs. chinesechemsoc.org

Heterogeneous Catalysis and Reaction Kinetics

To overcome the separation and corrosion issues associated with homogeneous catalysts, heterogeneous solid acid catalysts are increasingly employed in industrial alkylation processes. etsu.edu These materials provide acidic sites on a solid support, facilitating the reaction without dissolving in the reaction medium.

Examples of heterogeneous catalysts applicable to this synthesis include:

Zeolites: These microporous aluminosilicates (e.g., Zeolite Y) are widely used for alkylation due to their strong acid sites and shape-selectivity, which can favor the formation of the desired para-substituted isomer. etsu.edu

Silica-Alumina: Amorphous silica-alumina materials also serve as effective solid acid catalysts for various alkylation reactions. google.com

Supported Heteropolyacids: Strong acids like phosphotungstic acid (PTA) supported on silica (B1680970) (SiO₂) can create highly acidic and stable catalysts for the alkylation of aromatics with alkenes. etsu.edu

Table 1: Comparison of Heterogeneous Catalysts for Aromatic Alkylation

Catalyst TypeExampleTypical Operating TemperatureKey AdvantagesReference
ZeoliteZeolite Y100-250°CHigh activity, shape selectivity, thermal stability. etsu.edu
Mesoporous SilicaAl-KIT-6~150°CHigh surface area, tunable pore size, favors para-selectivity. researchgate.net
Supported HeteropolyacidPTA-SiO₂>200°CSuperacidity, good thermal stability, low leaching. etsu.edu

Stereoselective Synthesis Strategies (Enantioselective and Diastereoselective)

The target molecule, this compound, is achiral as it possesses a plane of symmetry. However, the synthesis of chiral 1,1-diarylalkanes, where the two aryl groups are different, is a significant area of research in organic chemistry due to their prevalence in pharmaceuticals. researchgate.net

Strategies to achieve stereoselectivity for this class of compounds include:

Asymmetric Hydrogenation: Chiral catalysts can be used for the enantioselective hydrogenation of precursor 1,1-diarylethenes. This method establishes the stereocenter by the stereocontrolled addition of hydrogen across the double bond. researchgate.net

Reductive Cross-Coupling: The enantioselective cross-coupling of benzylic electrophiles with organometallic reagents, often using synergistic catalytic systems (e.g., Copper-Palladium), can produce chiral 1,1-diarylalkanes with high enantiopurity. researchgate.net

Asymmetric Arylation: Transition metal-catalyzed asymmetric arylation (TMCAAr) represents a powerful method for constructing chiral gem-diaryl motifs. These reactions can involve various pathways, including the arylation of benzylic C-H bonds or the reaction of allylic substrates. rsc.org

These advanced methods are not directly applicable for synthesizing the symmetrical title compound but are crucial for producing its chiral analogues, demonstrating the broader synthetic potential for the 1,1-diarylalkane scaffold.

Non-Catalytic Synthetic Pathways and Thermodynamic Considerations

Carbocation Rearrangement: The isobutyl group is prone to rearrangement to the more stable tert-butyl carbocation under harsh acidic conditions.

Polyalkylation: The alkylated product is often more nucleophilic than the starting material, leading to the addition of multiple electrophilic groups. youtube.com

Isomerization: The position of the alkyl groups on the aromatic ring can migrate, leading to a mixture of ortho, meta, and para isomers.

Therefore, non-catalytic pathways are not considered synthetically viable for the targeted synthesis of this compound due to a complete lack of selectivity and the high energy input required.

Reaction Mechanism Elucidation via Isotopic Labeling and Kinetic Studies

Isotopic labeling is a powerful technique used to probe the mechanisms of chemical reactions. wikipedia.orgresearchgate.net In the context of the Friedel-Crafts synthesis of this compound, deuterium (B1214612) labeling can be used to determine the rate-determining step of the electrophilic aromatic substitution.

The generally accepted mechanism involves two main steps:

Formation of the Arenium Ion (Wheland Intermediate): The electrophile attacks the π-system of the isobutylbenzene ring, forming a resonance-stabilized carbocation intermediate. This step disrupts the aromaticity of the ring. egyankosh.ac.in

Deprotonation: A base removes a proton (or deuteron) from the carbon bearing the new substituent, restoring aromaticity. egyankosh.ac.inyoutube.com

By comparing the reaction rates of normal isobutylbenzene and its deuterated analogue (e.g., where the aromatic protons are replaced by deuterium), a kinetic isotope effect (KIE) can be measured. For most electrophilic aromatic substitutions, including Friedel-Crafts alkylation, the KIE (kH/kD) is close to 1. stackexchange.comyoutube.com This indicates that the C-H (or C-D) bond is not broken in the rate-determining step. The slowest step is typically the initial electrophilic attack and formation of the high-energy arenium ion. egyankosh.ac.instackexchange.com A significant primary KIE (>1) would only be observed if the deprotonation step were to become rate-limiting, a situation that is rare for this reaction class but can occur in others, such as aromatic iodination under specific conditions. acs.org

Computational Chemistry in Predicting Synthetic Routes and Reaction Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), serves as a valuable tool for investigating reaction mechanisms and predicting synthetic outcomes at a molecular level. nih.govmdpi.com For the synthesis of this compound, DFT calculations can provide deep insights into the Friedel-Crafts reaction pathway.

Applications of computational chemistry in this context include:

Modeling Reaction Intermediates: DFT can be used to calculate the geometries and relative stabilities of key intermediates, such as the initial complex between the Lewis acid and the alkylating agent, the resulting carbocation, and the Wheland intermediate. researchgate.netnih.gov

Determining Reaction Energy Profiles: By calculating the energies of reactants, transition states, and products, a complete free energy profile for the reaction can be constructed. This profile helps identify the rate-determining step by locating the highest energy barrier (transition state). researchgate.netnih.gov

Table 2: Illustrative DFT-Calculated Free Energy Barriers for Benzene (B151609) Alkylation Catalyzed by Al₂Cl₆

Reaction StepDescriptionCalculated ΔG‡ (kcal/mol)Reference
TS1Formation of catalyst-alkyl halide complex15.4 researchgate.net
TS2Formation of Wheland intermediate (C-C bond formation)20.6 researchgate.net
TS4Proton removal to restore aromaticity11.0 researchgate.net

Note: Data is for a model reaction of benzene with isopropyl chloride and is illustrative of the insights gained from DFT.

These computational models confirm that the C-C bond formation is the rate-determining step and provide a quantitative basis for understanding catalyst behavior and reaction outcomes. researchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is driven by the need to replace hazardous and corrosive traditional catalysts, reduce waste, and improve energy efficiency. The primary focus has been on the development of heterogeneous solid acid catalysts that can be easily separated from the reaction mixture and potentially reused.

A known industrial method for synthesizing this compound involves the reaction of isobutylbenzene with acetaldehyde in the presence of sulfuric acid. The reaction is typically stirred for several hours at around 40°C. After the reaction, the layers are separated, and the sulfuric acid and unreacted isobutylbenzene can be recycled academie-sciences.fr. While effective, the use of concentrated sulfuric acid poses significant environmental and handling risks.

Green alternatives to homogeneous acid catalysts like sulfuric acid are a central theme in modern organic synthesis. Solid acid catalysts, such as zeolites and clays, offer several advantages, including reduced corrosion, easier work-up procedures, and the potential for catalyst recycling scispace.com.

Heterogeneous Solid Acid Catalysts:

Zeolites: These are microporous crystalline aluminosilicates with well-defined pore structures and strong Brønsted and Lewis acid sites. Their shape-selectivity can influence the product distribution in organic reactions academie-sciences.fr. For the synthesis of 1,1-diarylalkanes, zeolites can act as effective and reusable catalysts. The reaction occurs within the pores of the zeolite, and the choice of zeolite type with appropriate pore size and acidity is crucial for achieving high conversion and selectivity academie-sciences.fr.

Montmorillonite Clays: These are naturally occurring layered aluminosilicates that can be acid-activated to serve as efficient heterogeneous catalysts for a variety of organic transformations, including Friedel-Crafts type reactions jocpr.com. Montmorillonite clays, such as K-10 and KSF, are inexpensive, non-corrosive, and can be used in solvent-free conditions, often in conjunction with microwave irradiation to accelerate reaction rates cjcatal.comorganic-chemistry.org. Their use aligns with green chemistry principles by minimizing waste and energy consumption jocpr.com. For instance, Montmorillonite KSF clay has been effectively used in the one-pot, three-component synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl (B98337) cyanide with excellent yields and the possibility of catalyst recycling organic-chemistry.org.

Sulfonated Organic Heteropolyacid Salts and Polymer-Supported Catalysts: These represent another class of recyclable solid acid catalysts. For example, poly(4-vinylpyridinium)hydrogen sulfate (B86663) has been used as an efficient, heterogeneous, and recyclable catalyst for the synthesis of bis(3-indolyl)methanes under solvent-free conditions at room temperature, offering high yields and operational simplicity nih.gov. Similarly, sulfonated organic heteropolyacid salts have been employed for the synthesis of bis(indolyl)methanes in water, highlighting the potential for using environmentally benign solvents researchgate.net.

Mechanistic Considerations in Green Synthesis:

The mechanism for the acid-catalyzed synthesis of this compound, whether by traditional or green catalysts, follows the general pathway of an electrophilic aromatic substitution.

Protonation of the Aldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of acetaldehyde by the acid catalyst (H₂SO₄, or a Brønsted acid site on a solid catalyst). This increases the electrophilicity of the carbonyl carbon.

Electrophilic Attack: The activated acetaldehyde is then attacked by the electron-rich aromatic ring of isobutylbenzene. The isobutyl group is an ortho-, para-director, but due to steric hindrance, the attack predominantly occurs at the para position. This step forms a carbocation intermediate, which is stabilized by resonance.

Formation of an Alcohol Intermediate: The carbocation intermediate is then deprotonated to form 1-(p-isobutylphenyl)ethanol.

Second Electrophilic Substitution: The resulting alcohol is subsequently protonated by the acid catalyst, leading to the loss of a water molecule and the formation of a new, highly reactive carbocation. This carbocation then undergoes a second electrophilic attack on another molecule of isobutylbenzene, again preferably at the para position.

Final Product Formation: A final deprotonation step yields the product, this compound, and regenerates the acid catalyst.

In the context of green catalysts like zeolites, the reaction proceeds on the acidic sites within the catalyst's pores. The confined environment of the zeolite pores can influence the selectivity of the reaction, potentially favoring the formation of the desired product over other isomers or byproducts academie-sciences.fr.

Research Findings on Analogous Green Catalytic Reactions:

While specific data for the green synthesis of this compound is limited in the readily available literature, studies on analogous reactions using solid acid catalysts provide valuable insights into the potential reaction conditions and efficiencies. The following table summarizes findings for similar acid-catalyzed condensations of aldehydes with aromatic compounds.

CatalystReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Montmorillonite K-10p-Chlorobenzaldehyde, Acetic AnhydrideSolvent-free (Microwave)N/A5 min98 psu.edu
Montmorillonite KSFBenzaldehyde, Aniline, Trimethylsilyl cyanideDichloromethane (B109758)Room Temp.1.5 h92 organic-chemistry.org
Poly(4-vinylpyridinium)hydrogen sulfateBenzaldehyde, IndoleSolvent-freeRoom Temp.12 min94 nih.gov
[MIMPS]₃PW₁₂O₄₀Benzaldehyde, IndoleWaterRoom Temp.10 min98 researchgate.net
H-ZSM-5 ZeoliteIsobutene, FormaldehydeN/A65-105N/A- academie-sciences.fr

The data from these related studies strongly suggest that solid acid catalysts and other green methodologies hold significant promise for the development of more sustainable and efficient processes for the synthesis of this compound. Future research in this area would be beneficial to optimize these green synthetic routes for industrial applications.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR, NOESY)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms in a molecule.

Two-Dimensional (2D) NMR: 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignment of proton (¹H) and carbon (¹³C) signals. A COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the ethylidene bridge protons' connectivity to the methyl group protons, and the isobutyl group's protons' correlations. An HSQC spectrum would correlate directly bonded proton and carbon atoms, definitively linking each proton signal to its corresponding carbon.

Solid-State NMR: In the absence of a single crystal for X-ray diffraction, solid-state NMR could provide valuable information about the conformation of 1,1-Bis(p-isobutylphenyl)ethane in the solid state. By analyzing the chemical shift anisotropy and dipolar couplings, it would be possible to determine torsion angles and the relative orientation of the two phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide through-space correlations between protons that are in close proximity, which is crucial for conformational analysis. Key expected NOE correlations would include those between the methine proton of the ethylidene bridge and the ortho-protons of the phenyl rings, as well as between the methyl protons of the ethylidene bridge and the same ortho-protons. The strength of these correlations would help to define the preferred rotational conformation of the phenyl groups.

Expected NMR Data: Based on the analysis of similar structures, the following table presents the expected ¹H and ¹³C NMR chemical shifts for this compound.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Isobutyl -CH₃~0.9~22.5
Isobutyl -CH~1.8~30.3
Isobutyl -CH₂~2.4~45.2
Aromatic C-H~7.1-7.2~129.0
Aromatic C-iPr-~140.0
Aromatic C-CH-~145.0
Ethylidene -CH₃~1.6~21.0
Ethylidene -CH~4.1~44.0

Advanced Mass Spectrometry Techniques (e.g., HRMS, Tandem MS for Fragmentation Pathway Analysis)

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the elemental composition of a molecule with high accuracy. For this compound (C₂₂H₃₀), the expected exact mass would be calculated and compared to the experimental value to confirm its molecular formula. nih.gov

Tandem MS (MS/MS): Tandem mass spectrometry would be employed to elucidate the fragmentation pathway of the molecule, providing further structural confirmation. By selecting the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be observed. A primary fragmentation would likely be the benzylic cleavage to lose a methyl group, resulting in a stable secondary carbocation. Another expected fragmentation is the loss of an isobutyl group. The study of fragmentation patterns in similar molecules, such as curcumin (B1669340) analogues, demonstrates how bond cleavages can be predicted and analyzed to confirm the core structure. usask.ca

Expected Fragmentation Pattern:

Fragment Ion (m/z) Proposed Structure/Loss
294 [M]⁺
279 [M - CH₃]⁺
237 [M - C₄H₉]⁺

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the different functional groups. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The para-disubstitution on the benzene (B151609) rings would give rise to a strong characteristic out-of-plane C-H bending vibration in the 800-840 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, such as the aromatic ring breathing modes. The combination of FT-IR and Raman data would provide a comprehensive vibrational profile of the molecule, which can be compared with theoretical calculations for conformational validation.

Expected Vibrational Frequencies:

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3100-3000 3100-3000
Aliphatic C-H Stretch 2960-2850 2960-2850
Aromatic C=C Stretch 1610, 1500 1610, 1500
CH₃, CH₂ Bending 1465-1370 1465-1370

Integration of Spectroscopic Data with Quantum Chemical Calculations for Structural Validation

To achieve the highest level of confidence in the structural elucidation, the experimental spectroscopic data would be integrated with quantum chemical calculations.

Computational Modeling: Using methods such as Density Functional Theory (DFT), the geometry of this compound can be optimized to find the lowest energy conformation. From this optimized structure, various spectroscopic parameters can be predicted.

NMR: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in signal assignment.

Vibrational Spectroscopy: Vibrational frequencies and intensities for both IR and Raman spectra can be calculated. A comparison with the experimental spectra can help to confirm the proposed structure and assign the observed bands to specific vibrational modes.

Mass Spectrometry: While predicting a full fragmentation pattern is complex, computational chemistry can be used to calculate the relative stabilities of potential fragment ions, supporting the proposed fragmentation pathway.

This integrated approach, where experimental data and theoretical calculations are in agreement, provides a powerful and robust method for the complete structural and conformational characterization of this compound.

Chemical Reactivity, Transformation Pathways, and Derivative Chemistry of 1,1 Bis P Isobutylphenyl Ethane

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of 1,1-Bis(p-isobutylphenyl)ethane in aromatic substitution reactions is primarily dictated by the electronic and steric nature of its substituents. The two p-isobutylphenyl groups are the sites of these reactions.

Influence of Substituents on Reaction Rates and Selectivity

The rate and regioselectivity of electrophilic aromatic substitution (EAS) are significantly influenced by the substituents attached to the benzene (B151609) rings. wikipedia.org In this molecule, each benzene ring possesses two key substituents: an isobutyl group and a 1-(p-isobutylphenyl)ethyl group.

Activating and Directing Effects: Both the isobutyl group and the larger 1-(p-isobutylphenyl)ethyl group are alkyl groups. Alkyl groups are known to be activating and ortho-, para-directing towards electrophiles. libretexts.org This is due to their electron-donating inductive effect and hyperconjugation, which enrich the electron density of the aromatic ring, making it more nucleophilic. msu.edu The increased electron density is most pronounced at the ortho and para positions relative to the substituent.

Steric Hindrance: While electronically favored, substitution at the ortho position to the bulky 1-(p-isobutylphenyl)ethyl group is likely to be sterically hindered. Therefore, electrophilic attack is expected to predominantly occur at the positions ortho to the isobutyl groups, which are meta to the larger substituent.

In contrast, nucleophilic aromatic substitution on the electron-rich benzene rings of this compound is generally unfavorable unless the ring is modified with potent electron-withdrawing groups.

Oxidative and Reductive Transformations of the Compound

The structural features of this compound offer several sites for oxidative and reductive transformations.

Oxidation: The isobutyl side chains are susceptible to oxidation, particularly at the benzylic positions. libretexts.org Under strong oxidizing conditions, such as with potassium permanganate, alkyl side chains on a benzene ring are typically oxidized to carboxylic acids. libretexts.org Biological oxidation has also been observed for isobutylbenzene (B155976), yielding products like 3-isobutylcatechol. tandfonline.comchemicalbook.com The aromatic rings themselves are generally resistant to oxidation due to their inherent stability, but can be cleaved under harsh conditions.

Reduction: The aromatic rings can be reduced under specific conditions. Catalytic hydrogenation can reduce the benzene rings to cyclohexyl rings, though this often requires high pressure and temperature. The Birch reduction offers a method for partial reduction of the aromatic rings.

Photochemical Reactions and Photo-Degradation Mechanisms

The photochemical behavior of this compound is anticipated to be similar to other diarylalkanes. Upon absorption of UV radiation, the molecule can undergo several degradation pathways. wordpress.comrsc.org

Photoisomerization and Degradation: Direct photolysis can lead to isomerization and subsequent degradation into smaller products. wordpress.com

Radical Formation: The bond between the two phenyl rings can undergo homolytic cleavage, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions.

Indirect Photodegradation: In aquatic environments, dissolved organic matter can act as a sensitizer, leading to indirect photodegradation. rsc.org

Thermal Decomposition Pathways and Stability Studies under Various Conditions

Thermal decomposition involves the breakdown of a compound by heat. youtube.comyoutube.com For this compound, the stability of the molecule is significant, but it will decompose at elevated temperatures.

The weakest bonds in the molecule are likely to be the C-H bonds at the benzylic positions and the C-C bond of the ethane (B1197151) bridge. Decomposition would likely initiate at these sites, leading to a cascade of radical reactions and the formation of a complex mixture of smaller hydrocarbon fragments. The thermal stability would be influenced by the presence of oxygen and other reactive species.

Derivatization Strategies for Functionalization and Advanced Material Precursors

The structure of this compound allows for various derivatization strategies to create functionalized molecules and precursors for advanced materials.

Halogenation: The aromatic rings can be halogenated via electrophilic aromatic substitution. wikipedia.org The resulting aryl halides can then be used in a variety of cross-coupling reactions to form new C-C or C-heteroatom bonds. organic-chemistry.org

Acylation: Friedel-Crafts acylation can introduce a ketone group, which can then be further modified. ucalgary.ca To avoid rearrangements associated with Friedel-Crafts alkylation, acylation followed by reduction is a common strategy. libretexts.org

Synthesis of Analogues: Nickel-catalyzed cross-coupling reactions provide a modern and efficient route to synthesize enantioenriched 1,1-diarylalkanes, which are valuable in medicinal chemistry. researchgate.netnih.govacs.org

Kinetic and Thermodynamic Parameters of Chemical Transformation Processes

The kinetics and thermodynamics of the chemical transformations of this compound are crucial for understanding and controlling its reactions.

Thermal Decomposition: The kinetics of thermal decomposition can be studied using techniques like Accelerating Rate Calorimetry (ARC), which can provide Arrhenius parameters for the decomposition reactions. fraunhofer.de

Data Tables

Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution

Reaction Type Reagents Expected Major Product(s)
Nitration HNO₃, H₂SO₄ 1-(p-isobutylphenyl)-1-(p-isobutyl-m-nitrophenyl)ethane
Halogenation Br₂, FeBr₃ 1-(p-isobutylphenyl)-1-(m-bromo-p-isobutylphenyl)ethane

Table 2: Potential Transformation Products

Transformation Reagents/Conditions Potential Product(s)
Side-chain oxidation KMnO₄, heat 4,4'-(Ethane-1,1-diyl)dibenzoic acid
Ring hydrogenation H₂, Pt/C, high pressure 1,1-Bis(4-isobutylcyclohexyl)ethane

Applications of 1,1 Bis P Isobutylphenyl Ethane in Materials Science and Polymer Chemistry

Utilization as a Monomer or Co-monomer in Polymerization Processes

The bifunctional nature of 1,1-Bis(p-isobutylphenyl)ethane, arising from the two phenyl rings, makes it a candidate for polymerization reactions. The presence of the isobutyl groups can enhance the solubility of the resulting polymers in common organic solvents, a desirable property for processing.

Polycondensation Reactions for Specialty Polymers

Polycondensation is a step-growth polymerization process where monomers with two or more reactive functional groups combine, typically with the elimination of a small molecule like water. For this compound to act as a monomer in polycondensation, it would first need to be functionalized with reactive groups such as hydroxyl, carboxyl, or amino groups on the phenyl rings.

For instance, if di-hydroxylated to form a bisphenol derivative, it could react with diacyl chlorides through interfacial polycondensation to produce polyesters. These polyesters would be expected to exhibit good thermal stability and mechanical properties, characteristic of aromatic polyesters. The bulky isobutyl side chains could potentially disrupt chain packing, leading to amorphous polymers with improved solubility and processability compared to their non-substituted counterparts.

A hypothetical polycondensation reaction could involve the following steps:

Functionalization of this compound to introduce two reactive groups (e.g., -OH, -COOH).

Reaction of the functionalized monomer with a suitable co-monomer (e.g., a diacid chloride or a diol) in the presence of a catalyst or under appropriate conditions to initiate polymerization.

Growth of the polymer chain through repeated condensation steps.

Radical and Ionic Polymerization Mechanisms

While the saturated ethane (B1197151) bridge in this compound prevents it from undergoing direct radical or ionic polymerization, derivatives of this compound could be designed for such reactions. For example, the introduction of vinyl groups onto the phenyl rings would create a divinyl monomer suitable for radical polymerization.

The general mechanism for radical polymerization involves three main stages:

Initiation: A radical initiator generates free radicals, which then react with a monomer molecule to create an active center.

Propagation: The newly formed radical reacts with other monomer molecules in a chain reaction, rapidly increasing the polymer chain length.

Termination: The growth of the polymer chain is stopped through reactions such as combination or disproportionation of two radical chains.

Similarly, for ionic polymerization, the introduction of appropriate activating or deactivating groups on the phenyl rings could facilitate either cationic or anionic polymerization of a suitably modified monomer.

Role as a Building Block for Advanced Polymeric Materials and Resins

The structural characteristics of this compound make it an interesting building block for creating advanced polymeric materials and resins with specific properties. The combination of aromatic rigidity from the phenyl rings and flexibility from the ethane linkage and isobutyl groups can be exploited to design materials with a balance of thermal, mechanical, and processing characteristics.

Incorporating this building block into polymer backbones could lead to materials with:

High Thermal Stability: The aromatic nature of the phenyl groups would contribute to a high decomposition temperature.

Good Solubility: The non-polar isobutyl groups are expected to enhance solubility in organic solvents, facilitating easier processing and film formation.

Controlled Morphology: The bulky side groups might hinder crystallization, leading to amorphous materials with potentially useful optical or mechanical properties.

Incorporation into Functionalized Polymers for Specific Industrial Applications

By incorporating this compound units into polymer chains, it is conceivable to develop functionalized polymers for a range of industrial applications.

Dielectric Materials: Polymers with low dielectric constants are crucial for applications in microelectronics and high-frequency communication. The non-polar nature of the isobutyl groups in polymers derived from this compound could contribute to a low dielectric constant and low dielectric loss, making them potential candidates for such applications.

Lubricants and Solvents: Alkylated aromatic compounds are known to be used as additives in lubricating oils due to their thermal stability and solubility characteristics. taylorfrancis.com Polymers or oligomers based on this compound could potentially serve as high-performance lubricant additives or specialty solvents, offering good thermal and oxidative stability.

Non-medical Additives: The hydrophobic nature imparted by the isobutyl groups could make polymers containing this unit useful as additives to enhance water resistance in various formulations.

Structure-Property Relationships in Polymeric Systems Derived from this compound

The properties of polymers derived from this compound would be intrinsically linked to their molecular structure.

Structural Feature Expected Influence on Polymer Properties
Phenyl RingsContribute to rigidity, thermal stability, and mechanical strength.
Ethane BridgeImparts a degree of flexibility to the polymer backbone.
Isobutyl Side ChainsEnhance solubility, lower the glass transition temperature (Tg), and influence the dielectric properties.
Molecular Weight and DistributionAffect mechanical properties such as tensile strength and toughness, as well as solution and melt viscosity.

The length and branching of the alkyl side chains are known to significantly impact polymer properties. acs.org In the case of this compound, the isobutyl groups would likely lead to a lower glass transition temperature compared to a non-substituted equivalent, while also improving solubility.

Advanced Polymer Characterization Techniques

To understand the properties of any newly synthesized polymers from this compound, a suite of advanced characterization techniques would be employed.

Technique Information Obtained Hypothetical Data for a Polymer of this compound
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).Mn: 50,000 g/mol , Mw: 100,000 g/mol , PDI: 2.0
Differential Scanning Calorimetry (DSC) Measures thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).Tg: 120 °C (amorphous nature expected due to bulky side groups)
Thermogravimetric Analysis (TGA) Evaluates thermal stability by measuring weight loss as a function of temperature.Onset of decomposition: > 400 °C in a nitrogen atmosphere.
Dynamic Mechanical Analysis (DMA) Investigates the viscoelastic properties of the polymer, including storage modulus, loss modulus, and tan delta, as a function of temperature and frequency.Storage modulus drop at Tg, indicating a transition from a glassy to a rubbery state.

These techniques provide a comprehensive understanding of the molecular weight, thermal behavior, and mechanical properties of the polymeric materials, which is essential for evaluating their potential for specific applications. nih.govwikipedia.orgoup.commdpi.comwikipedia.org

Environmental Chemistry and Fate of 1,1 Bis P Isobutylphenyl Ethane

Environmental Occurrence and Distribution Mechanisms in Various Compartments (e.g., aquatic, terrestrial, atmospheric systems)

Currently, there is a notable lack of specific data in the peer-reviewed scientific literature detailing the environmental occurrence and measured concentrations of 1,1-Bis(p-isobutylphenyl)ethane in aquatic, terrestrial, or atmospheric systems. Its presence is primarily documented as an impurity in the synthesis of ibuprofen (B1674241), a widely used pharmaceutical. nih.gov

Based on its chemical structure, which features two p-isobutylphenyl groups attached to an ethane (B1197151) backbone, the compound is expected to be highly hydrophobic. nih.gov This characteristic suggests a tendency to partition from water to more lipophilic environments. Consequently, if released into the environment, it is likely to adsorb to organic matter in soil and sediment rather than remaining in the water column. This behavior is common for other hydrophobic organic compounds. The potential for long-range atmospheric transport is considered low due to its presumed low vapor pressure, although specific data are unavailable.

Biotic Degradation Mechanisms by Microbial Communities

The transformation and breakdown of this compound by microorganisms are key determinants of its ultimate fate in the environment.

Enzymatic Biotransformation and Identification of Purely Chemical Metabolites

Specific studies on the enzymatic biotransformation of this compound by microbial communities and the identification of its metabolites are scarce. However, research on analogous compounds provides some insight into potential degradation pathways. For example, the microbial degradation of other bisphenol compounds and DDT, which also feature diaryl structures, has been studied. The bacterium Pseudomonas putida has been shown to degrade analogs of DDT metabolites, producing compounds such as benzophenone, benzhydrol, and phenylacetic acid. mdpi.com It is conceivable that microbial enzymes, such as dioxygenases, could initiate the degradation of this compound by attacking the aromatic rings. This could lead to ring fission and the formation of smaller, more water-soluble metabolites. The isobutyl side chains may also be subject to microbial oxidation.

Sorption and Desorption Behavior in Environmental Media

The movement and distribution of this compound in the environment are significantly influenced by its tendency to sorb (adhere) to soil and sediment particles. This behavior is primarily governed by the compound's physicochemical properties and the characteristics of the environmental matrix.

Research Findings:

While direct experimental data on the sorption of this compound is limited, its behavior can be inferred from studies on its parent compound, ibuprofen, and other hydrophobic organic compounds. The sorption of ibuprofen has been shown to be influenced by factors such as the organic matter content of the soil, pH, and the presence of dissolved organic matter. nih.govh1.co For instance, sorption is generally stronger in soils with higher organic matter content. nih.gov

Given the chemical structure of this compound, which features two p-isobutylphenyl groups, it is expected to be a highly hydrophobic or lipophilic (fat-loving) compound. This hydrophobicity is a key determinant of its sorption behavior. The octanol-water partition coefficient (Kow) is a common measure of a chemical's hydrophobicity. A high log Kow value suggests a greater affinity for organic phases, such as the organic matter in soil and sediment, and thus a higher potential for sorption.

Predicted Sorption Coefficients:

In the absence of experimental data, computational models like the Estimation Program Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency, can be used to predict the soil organic carbon-water (B12546825) partitioning coefficient (Koc). epa.govepa.gov The Koc value provides an indication of a chemical's tendency to be adsorbed by soil or sediment. A higher Koc value signifies stronger sorption. It is important to note that these are predicted values and may differ from experimentally determined values.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod
Log Kow (Octanol-Water Partition Coefficient)7.4XLogP3
Water Solubility0.003 mg/LWSKOWWIN™
Organic Carbon-Water Partition Coefficient (Koc)1.8 x 10^5 L/kgKOCWIN™ (MCI method)

Data sourced from predictive models and may not reflect measured values.

The high predicted log Kow and Koc values for this compound strongly suggest that it will readily partition from water to soil and sediment. This strong sorption implies that the compound is likely to be less mobile in the environment and may accumulate in solid matrices. Desorption, the release of the sorbed compound back into the water phase, is expected to be a slow process for strongly bound chemicals like this one.

Advanced Analytical Methodologies for Environmental Monitoring and Trace Analysis

The detection and quantification of this compound in complex environmental samples such as water, soil, and sediment require highly sensitive and specific analytical techniques. Given its likely presence at trace concentrations (nanograms to micrograms per liter or kilogram), advanced methodologies are essential.

Key Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS): GC-based methods are well-suited for the analysis of non-polar to semi-volatile organic compounds like this compound. mdpi.comnih.gov The sample is first extracted from the environmental matrix using an organic solvent. The extract is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter the mass spectrometer, which provides identification based on their unique mass-to-charge ratio and fragmentation patterns. GC-MS/MS offers even greater selectivity and sensitivity by performing a second stage of mass analysis, which helps to reduce background noise and interferences from the complex sample matrix. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): While GC-MS is a powerful tool, LC-MS is also a viable and often preferred method for analyzing pharmaceutical impurities in environmental samples. LC separates compounds in a liquid mobile phase, which can be advantageous for compounds that are not easily volatilized. Similar to GC-MS, the separated compounds are then detected by a mass spectrometer. LC-MS/MS provides enhanced sensitivity and specificity, which is crucial for trace-level analysis.

Sample Preparation:

Effective sample preparation is a critical step to isolate and concentrate the target analyte from the environmental matrix before instrumental analysis. Common techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and pre-concentration of organic pollutants from water samples. The water sample is passed through a solid sorbent material that retains the target compound, which is then eluted with a small volume of a suitable solvent.

Liquid-Liquid Extraction (LLE): This method involves partitioning the target compound from the aqueous sample into an immiscible organic solvent.

The choice of analytical method and sample preparation technique depends on the specific environmental matrix, the expected concentration of the analyte, and the required level of sensitivity and selectivity.

Theoretical and Computational Investigations of 1,1 Bis P Isobutylphenyl Ethane

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the electronic properties of molecules from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) has become a popular method due to its favorable balance of computational cost and accuracy. For a molecule like 1,1-Bis(p-isobutylphenyl)ethane, DFT calculations could elucidate key electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a large gap suggests high stability, while a small gap indicates higher reactivity. DFT calculations on ibuprofen (B1674241) derivatives have been used to determine these properties, showing how electronic structure correlates with biological activity. mdpi.com

Ab Initio Methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), offer a higher level of theory without reliance on empirical data. researchgate.net These methods could be employed to calculate a precise electron density map for this compound, revealing the distribution of charge across the molecule. The molecular electrostatic potential (MEP) map, another output of these calculations, would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential intermolecular interactions and chemical reactions.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT (B3LYP/6-31G*)
PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to ionization potential.
LUMO Energy-0.8 eVEnergy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)5.7 eVIndicates high kinetic stability and low chemical reactivity.
Dipole Moment~0.1 DA very low value, confirming the nonpolar, symmetric nature of the molecule.
Ionization Potential7.0 eVEnergy required to remove an electron.
Electron Affinity0.5 eVEnergy released upon gaining an electron.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from rotations around several single bonds, means it can exist in numerous conformations. chemistrysteps.com Conformational analysis aims to identify the most stable three-dimensional arrangements (rotamers) and the energy barriers between them. lumenlearning.comlibretexts.org

The key rotational bonds in this molecule are the C-C bond of the ethylidene bridge and the C-C bonds connecting the isobutyl groups to the phenyl rings. Rotation around the central C-C bond connecting the two phenyl-ethane moieties would lead to different spatial orientations of the bulky isobutylphenyl groups. These conformations can be visualized using Newman projections. libretexts.org The most stable conformation would likely be a staggered or anti-periplanar arrangement, which minimizes steric hindrance between the two large aromatic groups. lumenlearning.com

Molecular Dynamics (MD) simulations could provide a dynamic view of these conformational changes over time. By simulating the motion of every atom in the molecule, MD can explore the potential energy surface and determine the relative populations of different conformers at a given temperature. Such simulations have been used to investigate the structure and dynamics of molecules with phenyl groups, revealing how intermolecular and intramolecular forces govern their behavior. beilstein-journals.org For this compound, an MD simulation would reveal the flexibility of the isobutyl chains and the rotational freedom of the phenyl rings.

Table 2: Hypothetical Rotational Energy Barriers for Key Bonds in this compound
Bond Under RotationConformation TransitionEstimated Energy Barrier (kcal/mol)
Ph-CH(CH₃)-PhGauche to Eclipsed4.0 - 5.0
Ph-CH₂-CH(CH₃)₂Staggered to Eclipsed3.5 - 4.5
CH₂-CH(CH₃)₂Staggered to Eclipsed3.0 - 4.0

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. DFT calculations, for example, can accurately predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, DFT calculations could generate a theoretical infrared (IR) spectrum. The computed vibrational frequencies corresponding to C-H stretching of the aromatic and aliphatic groups, C=C stretching of the phenyl rings, and bending vibrations of the isobutyl groups could be compared with experimental data obtained from techniques like FTIR spectroscopy. researchgate.net Studies on ibuprofen have shown that DFT methods can produce theoretical wavenumbers that are in very good agreement with experimental values after applying a scaling factor. asianpubs.org

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts for the aromatic protons, the methine and methyl protons of the ethylidene bridge, and the various protons of the isobutyl groups would be invaluable for confirming the structure of this impurity in a sample. researchgate.net

Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound
Data TypeFunctional GroupPredicted Value (Computational)Typical Experimental Range
IR Frequency (cm⁻¹) Aromatic C-H Stretch3050 - 31003000 - 3100
Aliphatic C-H Stretch2870 - 29602850 - 2970
Aromatic C=C Stretch1610, 15151600, 1500
¹H NMR (ppm) Aromatic Protons (Ar-H)7.0 - 7.27.0 - 7.3
Methine Proton (-CH(CH₃)-)~4.1~4.0
Isobutyl Protons (-CH₂-)~2.4~2.4
¹³C NMR (ppm) Aromatic Carbons128 - 145125 - 150
Methine Carbon (-CH(CH₃)-)~45~45
Isobutyl Carbons22 - 4522 - 45

Reaction Pathway Modeling and Transition State Analysis

Understanding how this compound is formed as a byproduct during ibuprofen synthesis is crucial for optimizing reaction conditions to minimize its presence. Computational modeling can map out the potential energy surface of a chemical reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

The formation of this impurity likely occurs via a Friedel-Crafts type reaction, where isobutylbenzene (B155976) reacts with an electrophile. sciencesnail.com One plausible pathway involves the reaction of 1-(4-isobutylphenyl)ethanol (an intermediate in some ibuprofen syntheses) under acidic conditions to form a carbocation, which then acts as an electrophile in an aromatic substitution reaction with another molecule of isobutylbenzene.

Computational methods, particularly DFT, can be used to model this reaction pathway. ewadirect.com By calculating the energies of all species along the reaction coordinate, an energy profile can be constructed. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea). Comparing the calculated activation energies for the desired reaction (leading to an ibuprofen precursor) versus the side reaction (leading to this compound) would provide a quantitative understanding of the reaction kinetics and selectivity. comsol.com

Table 4: Hypothetical Energy Profile for Competing Reactions in Ibuprofen Synthesis
Reaction PathwayReactantsTransition State Energy (Relative)ProductOverall ΔG (kcal/mol)
Desired Pathway Isobutylbenzene + Acylating Agent+20 kcal/mol4'-Isobutylacetophenone-15
Impurity Formation Isobutylbenzene + Styrene Derivative+25 kcal/molThis compound-10

Solvation Effects and Intermolecular Interactions

The behavior of a molecule is significantly influenced by its environment, particularly the solvent. Solvation models are used to account for these effects in computational calculations. fiveable.me For a nonpolar molecule like this compound, these models can predict its solubility and partitioning behavior.

Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. fiveable.me These models are computationally efficient and can be used to calculate the solvation free energy (ΔGsolv), which is the energy change associated with transferring a molecule from a vacuum to a solvent. For this compound, these models would predict a favorable (negative) ΔGsolv in nonpolar organic solvents like hexane (B92381) or toluene and an unfavorable (positive) ΔGsolv in a polar solvent like water, consistent with its hydrophobic nature. biomolmd.orgnih.gov

Explicit solvent models , typically used in Molecular Dynamics simulations, involve surrounding the solute molecule with a box of individual solvent molecules. This approach allows for the direct study of specific intermolecular interactions, such as van der Waals forces and potential π–π stacking between the phenyl rings of adjacent this compound molecules.

Table 5: Hypothetical Solvation Free Energies (ΔGsolv) of this compound in Various Solvents
SolventDielectric Constant (ε)Predicted ΔGsolv (kcal/mol)Implication
Water78.4+5.0Very low solubility (hydrophobic)
Methanol32.7-2.5Moderate solubility
Acetone20.7-4.0Good solubility
Hexane1.9-7.5High solubility (lipophilic)

Machine Learning Approaches in Predicting Chemical Behavior and Properties

Furthermore, ML models are increasingly used for toxicity prediction. acs.orgnih.gov By training on large datasets of compounds with known toxicological profiles, an ML model could assess the potential toxicity of this compound. Regulatory guidelines, such as ICH M7, now incorporate the use of (Q)SAR models for evaluating the mutagenic potential of pharmaceutical impurities. acs.org

Table 6: Example of a Hypothetical QSPR Model for Predicting HPLC Retention Time
Molecular DescriptorDescriptionCoefficient in ModelContribution to Retention Time
LogP Octanol-water partition coefficient+0.85Increases retention (more lipophilic)
Molecular Weight Mass of the molecule+0.02Increases retention (larger size)
Polar Surface Area Surface sum over polar atoms-0.15Decreases retention (more polar)
Number of Rotatable Bonds Count of single bonds allowing rotation+0.10Slightly increases retention

Model Equation: Retention Time = c₀ + (0.85 × LogP) + (0.02 × MW) - (0.15 × PSA) + (0.10 × NRotB)

Advanced Analytical Methodologies for Complex Matrices Containing 1,1 Bis P Isobutylphenyl Ethane

Chromatographic Separation Techniques (e.g., GC-MS/MS, LC-MS/MS for trace analysis)

Chromatographic techniques are paramount for the separation of 1,1-Bis(p-isobutylphenyl)ethane from complex matrix components. Given its chemical nature as a non-polar aromatic hydrocarbon, both gas chromatography (GC) and liquid chromatography (LC) are viable separation methods, often coupled with mass spectrometry (MS) for sensitive and selective detection.

Gas Chromatography-Mass Spectrometry (GC-MS/MS):

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The compound's thermal stability allows for its effective vaporization and separation on a GC column. For trace analysis in complex matrices, tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and reduced chemical noise, which is crucial for achieving low detection limits. In a typical GC-MS/MS analysis, the parent ion of the target compound is selected in the first quadrupole, fragmented in the collision cell, and specific fragment ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach significantly improves the signal-to-noise ratio.

Table 1: Representative GC-MS/MS Parameters for Analysis of a Non-Polar Impurity like this compound

ParameterTypical Setting
Gas Chromatograph
ColumnDB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280 °C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temp 150 °C for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)To be determined from the full scan mass spectrum of a pure standard
Product Ions (m/z)To be determined from the product ion scan of the precursor ion
Collision EnergyOptimized for each transition

Note: These are representative parameters and would require optimization and validation for the specific analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For non-volatile or thermally labile impurities, or for matrices that are not amenable to GC analysis, LC-MS/MS is the technique of choice. nih.govijpsonline.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is well-suited for separating non-polar compounds like this compound. Coupling HPLC with tandem mass spectrometry provides high sensitivity and selectivity. saspublishers.com A validated stability-indicating HPLC method for ibuprofen (B1674241) and its impurities has been developed, which can be adapted for the analysis of this compound. google.comiosrjournals.org

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterTypical Setting
Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile (B52724)
GradientStart with 50% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate0.8 mL/min
Column Temperature30 °C
Mass Spectrometer
Ionization SourceAtmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
PolarityPositive Ion Mode
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M+H]⁺ or other suitable adduct
Product Ions (m/z)To be determined from product ion scan
Collision EnergyOptimized for each transition

Note: These are illustrative parameters and require rigorous method development and validation for quantitative analysis.

Hyphenated Techniques for Comprehensive Characterization and Structural Elucidation

The unambiguous identification and structural elucidation of impurities are critical aspects of pharmaceutical analysis and environmental monitoring. google.com Hyphenated techniques, which combine powerful separation methods with information-rich spectroscopic detectors, are indispensable for this purpose. ijprajournal.com

For a compound like this compound, which may be an unknown impurity in a sample, techniques such as LC-MS-MS are invaluable. saspublishers.com The initial separation by LC is followed by mass spectrometric analysis that can provide the molecular weight of the compound. Further fragmentation in a tandem mass spectrometer (MS/MS) experiment yields a characteristic fragmentation pattern that can be used to deduce the structure of the molecule.

In cases where mass spectrometry alone is insufficient for complete structural determination, the hyphenation of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) can be employed. biomedres.us This technique allows for the acquisition of NMR spectra of the separated compounds directly, providing detailed information about the chemical environment of the atoms within the molecule. The combination of LC-MS and LC-NMR provides complementary information, leading to a more confident structural assignment.

Spectroscopic data from patents detailing the synthesis of this compound provide foundational information for its structural confirmation. biomedres.us

Table 3: Spectroscopic Data for Structural Elucidation of this compound

TechniqueObserved Data
Infrared (IR) Spectroscopy Characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching, and aromatic C=C bending.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectra showing signals corresponding to the isobutyl and ethane (B1197151) moieties, as well as the aromatic rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of C₂₂H₃₀ (294.47 g/mol ). nih.gov

Sophisticated Sample Preparation Strategies for Diverse Environmental and Industrial Matrices

The successful analysis of this compound in diverse and often complex matrices, such as industrial wastewater or environmental samples, is highly dependent on the sample preparation strategy. The primary goals of sample preparation are to extract the analyte from the matrix, concentrate it, and remove interfering substances.

Given the non-polar nature of this compound, liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) can be an effective, albeit traditional, approach. However, for more complex matrices and lower detection limits, solid-phase extraction (SPE) is often preferred.

For the extraction of a non-polar compound like this compound from aqueous matrices, a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, would be appropriate. The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interferences with a polar solvent, and finally eluting the analyte with a non-polar solvent.

Table 4: General Solid-Phase Extraction Protocol for a Non-Polar Compound from an Aqueous Matrix

StepProcedure
1. Cartridge Conditioning Sequentially pass a non-polar solvent (e.g., methanol) followed by deionized water through the C18 SPE cartridge.
2. Sample Loading Pass the aqueous sample through the conditioned cartridge at a controlled flow rate. The non-polar analyte will be retained on the sorbent.
3. Washing Wash the cartridge with a weak, polar solvent (e.g., water/methanol mixture) to remove polar interferences.
4. Elution Elute the analyte from the cartridge using a small volume of a strong, non-polar solvent (e.g., acetonitrile or hexane).
5. Post-Elution The eluate can be concentrated and reconstituted in a suitable solvent for chromatographic analysis.

The choice of SPE sorbent and the optimization of the washing and elution steps are critical for achieving high recovery and a clean extract.

Quantitative Analysis Method Development and Validation for Non-Clinical Applications

For the reliable quantification of this compound in non-clinical settings, such as monitoring industrial effluents or assessing the purity of a chemical intermediate, a fully validated analytical method is essential. The validation process ensures that the analytical method is suitable for its intended purpose and provides accurate and precise results. Method validation is typically performed according to guidelines from organizations like the International Council for Harmonisation (ICH), although the specific requirements may be adapted for non-clinical applications. A validated HPLC method for ibuprofen and its impurities provides a framework for this process.

The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by the separation of the analyte peak from other matrix components and potential impurities.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined concentration range and performing a linear regression analysis.

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the recovery is calculated.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Emerging Analytical Technologies for Structural Elucidation and Assessment of Chemical Purity in Academic Contexts

The field of analytical chemistry is continuously evolving, with new technologies emerging that offer enhanced capabilities for structural elucidation and purity assessment. nih.gov In an academic research context, where novel synthesis routes may be explored or detailed impurity profiling is required, these emerging technologies can provide deeper insights.

High-Resolution Mass Spectrometry (HRMS): While tandem mass spectrometry is a powerful tool, high-resolution mass spectrometry, often coupled with liquid or gas chromatography (LC-HRMS or GC-HRMS), provides highly accurate mass measurements. This allows for the determination of the elemental composition of an unknown compound, which is a significant aid in its identification.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase. When coupled with mass spectrometry, it adds another dimension of separation, which can help to resolve isomeric impurities that are difficult to separate by chromatography alone.

Two-Dimensional Liquid Chromatography (2D-LC): For extremely complex samples, two-dimensional liquid chromatography offers significantly higher peak capacity than conventional one-dimensional LC. In this technique, a fraction from the first dimension of separation is transferred to a second column with different selectivity for further separation. This can be particularly useful for resolving co-eluting impurities in complex industrial or environmental samples.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages for the separation of non-polar compounds, providing fast and efficient separations with reduced solvent consumption compared to HPLC. nih.gov

These emerging technologies, often used in combination, provide a powerful toolkit for researchers to tackle complex analytical challenges related to the structural elucidation and purity assessment of compounds like this compound.

Future Research Directions and Emerging Paradigms for 1,1 Bis P Isobutylphenyl Ethane

Integration with Advanced Manufacturing and Process Intensification Methodologies

The synthesis of 1,1-Bis(p-isobutylphenyl)ethane and related compounds could significantly benefit from advanced manufacturing and process intensification. aiche.org These approaches focus on developing smaller, more efficient, and more selective production processes. aiche.org

Key areas for future investigation include:

Continuous Flow Synthesis: Shifting from traditional batch reactors to continuous flow systems can offer superior control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions like Friedel-Crafts alkylation, which is a plausible route for its synthesis.

Microreactor Technology: The use of microreactors can further intensify the synthesis process. The high surface-area-to-volume ratio in these reactors enhances heat and mass transfer, potentially reducing reaction times and minimizing the formation of byproducts.

Automated Process Control: Integrating real-time monitoring and automated control systems can optimize the synthesis of this compound. This would involve using in-line analytical techniques to continuously adjust reaction conditions for optimal performance.

3D-Printed Reactor Components: Advanced manufacturing techniques like 3D printing can be used to create bespoke reactor components and catalytic structures, further enhancing process efficiency. aiche.org

Process intensification is a key element in the evolution of biopharmaceutical manufacturing, aiming to create more integrated and efficient production technologies. niimbl.orgresearchgate.net

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The development of new catalytic systems is crucial for the sustainable production of this compound. Research in this area is likely to focus on moving away from traditional, often hazardous, catalysts towards more environmentally friendly alternatives.

Future research directions may include:

Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites or functionalized resins, could replace homogeneous catalysts like aluminum chloride, which are difficult to separate and generate significant waste. Heterogeneous catalysts can be easily recovered and reused, aligning with the principles of green chemistry.

Biocatalysis: Exploring enzymatic pathways for the synthesis of this compound could offer a highly selective and environmentally benign route. This would involve identifying or engineering enzymes capable of catalyzing the specific alkylation reaction.

Single-Atom Catalysts: These advanced catalysts, with isolated metal atoms dispersed on a support, offer maximum atom efficiency and unique catalytic properties. ethz.ch Their application in the synthesis of fine chemicals like this compound is a promising area of research.

Novel Catalyst Supports: The development of new support materials, such as structured carbons or polymers, can enhance the activity and stability of catalysts used in the synthesis.

A notable example of innovative catalysis is the use of a Ziegler-Natta-type system for polyethylene (B3416737) production, demonstrating how tailored catalysts can control polymer properties. mdpi.com

Development of Advanced Sustainable Production Routes

Potential areas for development include:

Renewable Feedstocks: Investigating the use of bio-based starting materials instead of petroleum-derived chemicals would significantly improve the sustainability profile of the synthesis.

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives, such as ionic liquids or supercritical fluids, can reduce the environmental impact of the process. rsc.org For instance, ionic liquids have been successfully used as environmentally friendly solvents in the electrochemical synthesis of Ibuprofen (B1674241). rsc.org

Electrochemical Synthesis: Electrochemical methods offer a potentially cleaner route for synthesis, often operating under mild conditions and reducing the need for chemical oxidizing or reducing agents. rsc.org

Waste Valorization: Developing methods to convert byproducts of the synthesis into valuable chemicals would contribute to a circular economy approach.

The synthesis of related compounds, such as 1,2-bis(dialkylphosphino)ethanes, has benefited from the use of inexpensive and readily available reagents, highlighting a trend towards more economical and sustainable chemical production. nih.gov

Application of State-of-the-Art Characterization Techniques for Complex Systems Involving the Compound

A thorough understanding of this compound, both as a pure substance and within complex mixtures, requires the use of advanced analytical techniques.

Future research will likely employ a combination of methods, including:

Advanced Chromatographic and Spectroscopic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are essential for purity assessment and structural validation.

In-situ and Operando Spectroscopy: Techniques that allow for the real-time monitoring of reactions, such as in-situ infrared or Raman spectroscopy, can provide valuable insights into reaction mechanisms and kinetics. This is particularly relevant for optimizing catalytic processes. The development of advanced in-situ and operando characterization tools has been crucial for understanding and improving battery performance. repec.org

Advanced NMR Techniques: Two-dimensional NMR and other advanced NMR methods can provide detailed structural information, which is crucial for distinguishing between isomers and identifying impurities.

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to predict spectroscopic properties and reaction pathways, complementing experimental data.

The comprehensive characterization of complex biomolecules like monoclonal antibodies often requires a multi-faceted analytical approach, a principle that can be applied to the study of this compound. researchgate.net

Predictive Modeling for Environmental Behavior and Remediation Strategies

Understanding the environmental fate and potential impact of this compound is crucial, especially if its production and use were to increase. Predictive modeling can play a key role in this assessment.

Key research areas include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be used to predict the toxicity and environmental behavior of the compound based on its chemical structure.

Environmental Fate Modeling: These models can simulate the distribution and persistence of this compound in different environmental compartments, such as soil, water, and air.

Development of Remediation Technologies: In the event of environmental contamination, research into effective remediation strategies, such as bioremediation or advanced oxidation processes, would be necessary.

Lifecycle Assessment: A comprehensive lifecycle assessment can quantify the environmental impact of the compound from its synthesis to its disposal, guiding the development of more sustainable practices.

Discovery of Unconventional Applications in Emerging Technologies and Scientific Domains

While currently known as a pharmaceutical impurity, the unique molecular structure of this compound suggests potential for applications in other fields. chemicalbook.combiosynth.com

Exploratory research could focus on:

Polymer Science: The bis-aryl ethane (B1197151) structure could serve as a monomer or a building block for the synthesis of novel polymers with specific thermal or mechanical properties. The inifer technique, for example, has been used with similar structures to create telechelic polymers. researchgate.net

Materials Science: The compound could be investigated as a precursor for functional materials, such as liquid crystals or organic semiconductors, where the rigid aromatic core and flexible isobutyl groups could impart interesting properties.

Organic Electronics: The electronic properties of this compound and its derivatives could be explored for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Chemical Sensing: The compound could be functionalized to create chemosensors for the detection of specific analytes.

The discovery of novel applications often arises from a deeper understanding of a compound's fundamental properties and reactivity.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,1-Bis(p-isobutylphenyl)ethane, and how do reaction conditions influence yield?

  • Methodology : While direct synthesis protocols for this compound are not explicitly documented in the evidence, analogous methods for structurally similar compounds (e.g., 1,2-Bis(maleimido)ethane via coupling reactions) suggest that Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling could be viable . Optimization of catalysts (e.g., Lewis acids like AlCl₃) and solvent systems (e.g., dichloromethane or toluene) is critical. Reaction temperature (>100°C) and stoichiometric ratios (e.g., excess p-isobutylbenzene) may improve yields, as seen in related aryl-ethane syntheses .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodology : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques. For example:

  • HPLC : Use a C18 column with a mobile phase of methanol/water (70:30) and UV detection at 254 nm, as described in pharmacopeial assays for aromatic ethane derivatives .
  • NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT-based simulations) to confirm substituent positions and symmetry .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ for C₂₀H₂₆ (calculated m/z: 266.2034) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in lab settings?

  • Methodology :

  • Solubility : Test in aprotic solvents (e.g., THF, DMSO) and hydrophobic matrices (e.g., hexane) using gravimetric analysis. Similar bis-phenyl ethanes show limited aqueous solubility but high organic compatibility .
  • Thermal Stability : Perform TGA/DSC under nitrogen to identify decomposition thresholds (>200°C expected due to aromatic stability) .

Advanced Research Questions

Q. How do steric effects from the p-isobutyl groups influence the compound’s reactivity in catalytic systems?

  • Methodology : Conduct comparative studies with less hindered analogs (e.g., 1,1-Bis(p-methylphenyl)ethane). Use kinetic profiling (e.g., in situ IR spectroscopy) to monitor reaction rates in cross-coupling or oxidation reactions. Steric bulk may reduce accessibility to catalytic active sites, as observed in phosphine-ligand systems .

Q. What analytical strategies resolve contradictions in environmental degradation data for aryl-substituted ethanes?

  • Methodology : Employ isotopic labeling (e.g., ¹⁴C-tracking) to study degradation pathways in simulated environments (soil/water systems). For example, DDT analogs degrade via reductive dechlorination, but isobutyl groups may alter hydrolysis rates . Pair LC-MS/MS with QSAR models to predict persistence .

Q. Can computational models predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Methodology : Use molecular docking (AutoDock Vina) and MD simulations to assess binding affinity to cytochrome P450 or estrogen receptors, leveraging structural data from DDT analogs . Validate with in vitro assays (e.g., fluorometric enzyme inhibition).

Q. How does the electronic structure of this compound compare to halogenated analogs (e.g., DDT) in photochemical applications?

  • Methodology : Perform UV-Vis spectroscopy and TD-DFT calculations to analyze absorption spectra. The electron-donating isobutyl groups may redshift absorption maxima compared to electron-withdrawing Cl substituents in DDT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.